molecular formula C8H6D3NO2 B196380 Acetaminophen-d3 CAS No. 60902-28-5

Acetaminophen-d3

Cat. No. B196380
CAS RN: 60902-28-5
M. Wt: 154.18 g/mol
InChI Key: RZVAJINKPMORJF-FIBGUPNXSA-N
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Description

Acetaminophen-d3 is the deuterium labeled Acetaminophen . It is a selective cyclooxygenase-2 (COX-2) inhibitor with an IC50 of 25.8 μM and is widely used as an antipyretic and analgesic agent .


Synthesis Analysis

The general synthesis of acetaminophen in undergraduate laboratories involves p-aminophenol reacting with acetic anhydride in the presence of an acid (sulfuric or phosphoric) to produce acetaminophen and acetic acid . The acetaminophen crystals are then purified by being dissolved in hot water and allowed to recrystallize .


Molecular Structure Analysis

The formula of Acetaminophen-d3 is C8H6D3NO2 and its molecular weight is 154.18 . The chemical structure of acetaminophen consists of a benzene ring core, substituted by one hydroxyl group and the nitrogen atom of an amide group in the para (1,4) pattern .


Chemical Reactions Analysis

Acetaminophen-d3 is the deuterium labeled Acetaminophen . It is a selective cyclooxygenase-2 (COX-2) inhibitor with an IC50 of 25.8 μM .


Physical And Chemical Properties Analysis

The formula of Acetaminophen-d3 is C8H6D3NO2 and its molecular weight is 154.18 . It is a solid and should be stored at -20°C .

Scientific Research Applications

  • Biodegradation in Environmental Settings : Acetaminophen is known for its potential adverse effects on the environment. A study investigated Acetaminophen biodegradation in mangrove sediments under both aerobic and anaerobic conditions, highlighting the role of microbial communities in this process (Yang, Chen, & Chang, 2020).

  • Genotoxic Potential : Another study explored the genotoxicity of Acetaminophen, particularly focusing on its reactive quinone imine metabolite and its interaction with DNA and glutathione. This research provides insights into the mechanisms of Acetaminophen's genotoxicity (Klopčič, Poberžnik, Mavri, & Dolenc, 2015).

  • Advanced Oxidation Processes : A study on the use of amorphous Co(OH)2 nanocages as peroxymonosulfate activators showed efficient degradation of Acetaminophen, demonstrating the potential of advanced oxidation processes in water treatment for emerging organic contaminants (Qi, Liu, Sun, Huang, Duan, & Liu, 2020).

  • Impact on Fetal Development : Research has suggested that maternal use of Acetaminophen during pregnancy might be associated with a higher risk for hyperkinetic disorders and ADHD-like behaviors in children. This highlights the potential impact of Acetaminophen on fetal brain development (Liew, Ritz, Rebordosa, Lee, & Olsen, 2014).

  • Mechanism of Action in Pain Relief : Understanding the mechanism of action of Acetaminophen has been a focus of research. One study explored its inhibitory effect on cyclooxygenase enzymes, proposing the existence of a variant form, COX-3, that might be specifically inhibited by Acetaminophen (Botting, 2000).

  • Modified Derivatives for Pain Management : A study on the modification of Acetaminophen derivatives showed potential for improved pharmacokinetic properties and better binding affinity, suggesting avenues for the development of new analgesic and antipyretic drugs (Uzzaman, Shawon, & Siddique, 2019).

  • Hepatotoxicity and Bioactivation : Research on Acetaminophen bioactivation by human cytochrome P450 enzymes indicated that higher doses can cause acute hepatic necrosis, highlighting the importance of understanding the drug's metabolism and potential risks (Laine, Auriola, Pasanen, & Juvonen, 2009).

Safety And Hazards

In case of skin contact with Acetaminophen-d3, it is recommended to rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of ingestion, wash out mouth with water provided person is conscious . Do NOT induce vomiting unless directed to do so by medical personnel .

Future Directions

Acetaminophen-d3 is used for research purposes only . It is consistently included in multimodal, non-opioid, or opioid-sparing therapies . It is recommended by guidelines as a first or second-line drug for acute pain and chronic pain, especially for patients with limited therapeutic options and for the elderly .

properties

IUPAC Name

2,2,2-trideuterio-N-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVAJINKPMORJF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480414
Record name Acetaminophen-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetaminophen-d3

CAS RN

60902-28-5
Record name Acetaminophen-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60902-28-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

An intimate mixture of hydroquinone (5.5 g), acetamide (3.5 g) and phosphotungstic acid (0.3 g) was placed in a well stoppered stainless steel tube from which air has been displaced with nitrogen. The tube was kept in a temperature controlled oven at 280°-300° C. for 1.5 hrs. The tube was then removed from the oven, cooled, opened, contents extracted with ethyl acetate, crystallized and products analyzed by gas chromatography. Pure standard substances were used for calibration. The products were also analyzed and identified by GC-mass spectroscopy techniques. The conversion of hydroquinone was 95% by wt. and selectivity to N-acetyl para aminophenol was 86%. Pure N-acetyl para aminophenol could be isolated from the products by column chromatography using alumina.
Quantity
5.5 g
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3.5 g
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Synthesis routes and methods II

Procedure details

This example shows the stepwise reduction of p-nitrophenol and acetylation of p-aminophenol to produce the N-acetyl-p-aminophenol according to this invention: 90 grams of p-nitrophenol was added to 243 ml of water containing 1.25 grams charcoal and 0.31 grams catalyst (50% catalyst 50% water) of 5% palladium-on-charcoal. The system was heated to 95°-98° C. and hydrogen pressure of 70 psig. After 1 hour hydrogenation, the batch was cooled to 48° C. (pH 5.8) and 35 grams acetic anhydride was added. The reduction was continued at 95°-98° C. and 70 psig until hydrogen uptake ceased. The batch was cooled to 40° C. (pH 5.0) and 35 grams of acetic anhydride was added with heating to 95° C. The batch was filtered to recover catalyst. The N-acetyl-p-aminophenol was crystallized to yield a white crystalline product. Quality of the APAP was good giving only a slight pink caustic test and the product yield was 81.2 %.
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Synthesis routes and methods III

Procedure details

The following analysis compares a typical APAP product produced by the stepwise/boric acid process of this invention with high purity standards. For this example 30 lbs. of p-nitrophenol was hydrogenated at 63°-67° C. by stepwise acetylation using 10 mole percent boric acid and adding 50% acetic anhydride after completing 60% of the hydrogenation. Product yield was about 85%.
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Yield
85%

Synthesis routes and methods IV

Procedure details

A process as set forth in claim 22 wherein acetic anhydride is reacted with the p-aminophenol contained in said purified raffinate to produce N-acetyl-p-aminophenol, and N-acetyl-p-aminophenol is recovered from the acetylation reaction mixture.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
SF Cook, AD King, JN van den Anker… - … of Chromatography B, 2015 - Elsevier
… In the reported procedures, acetaminophen-d4 and acetaminophen-d3-sulfate were utilized as internal standards (IS). Analytes and IS were recovered from human plasma (10 μL) by …
Number of citations: 0 www.sciencedirect.com
WA Garland, KC Hsiao, EJ Pantuck… - Journal of …, 1977 - Wiley Online Library
… Neither phenacetin-ds nor acetaminophen-d3 showed any isotope exchange when subjected to Procedure A or B. Results obtained from the addition of known amounts of phenacetin …
Number of citations: 0 onlinelibrary.wiley.com
DW Potter, JA Hinson - Molecular pharmacology, 1986 - Citeseer
Synthetic N-acetyl-p-benzoquinone imine reacted with reduced glutathione(GSH),[14C] acetaminophen, and NADPH. It reacted rapidly with GSH to yield acetaminophen(33%) and 3-(…
Number of citations: 0 citeseerx.ist.psu.edu
K Hara, S Kashimura, T Yanai, M Kashiwagi… - Forensic …, 2006 - Springer
… 2 Chromatograms obtained by gas chromatography-mass spectrometry with selected ion monitoring for determination of acetaminophen using internal standards A acetaminophen-d3; …
Number of citations: 0 link.springer.com
S Muramatsu, S Shiraishi, K Miyano… - … and Pain Medicine, 2016 - ncbi.nlm.nih.gov
… , 3-cysteinylacetaminophen trifluoroacetic acid salt, 3-(N-acetyl-L-cystein-S-yl) acetaminophen sodium salt, 4-acetamidophenyl β-D-glucuronide-d3 sodium salt, 4-acetaminophen-d3 …
Number of citations: 0 www.ncbi.nlm.nih.gov
Z Zhu, G Masse, SX Duan, LP James… - … of Pharmacology and …, 2017 - ASPET
… After adding internal standards, including acetaminophen-D4 (20 ng), acetaminophen-D3 glucuronide (500 ng), acetaminophen-D3 sulfate (200 ng), and acetaminophen mercapturate-…
Number of citations: 0 jpet.aspetjournals.org
JA Hinson, LR Pohl, TJ Monks, JR Gillette… - Drug Metabolism and …, 1980 - Citeseer
ACETAMINOPHEN METABOLITE 291 somes (10), a substance that had a molecular weight corresponding to a hydroxylated acetaminophen derivative was detected by GC/MS. Its gas-…
Number of citations: 0 citeseerx.ist.psu.edu
P Vázquez-Roig, C Blasco, V Andreu Pérez, Y Picó - 2010 - digital.csic.es
… Ibuprofen-d3 for negative ion mode, and carbamazepine-d10 and acetaminophen-d3 for positive ion mode were utilized as internal standards. Recoveries ranged from 74% to 101% in …
Number of citations: 0 digital.csic.es
D Picard, M Vellar, B Janela, A Roussel… - Journal of the …, 2015 - Wiley Online Library
Background Drug reaction with eosinophilia and systemic symptoms ( DRESS ) may relapse following introduction of drugs structurally unrelated to the initial culprit drug. Objective To …
Number of citations: 0 onlinelibrary.wiley.com
E Topp, SC Monteiro, A Beck, BB Coelho… - Science of the Total …, 2008 - Elsevier
… Acetaminophen-D3, gemfibrozil-D6, cotinine-D3 and atenolol-D7 were supplied by C/D/N Isotopes Inc. (Pointe-Claire, QC, Canada). Carbamazepine-D10, naproxen- 13 C1, D3, …
Number of citations: 0 www.sciencedirect.com

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